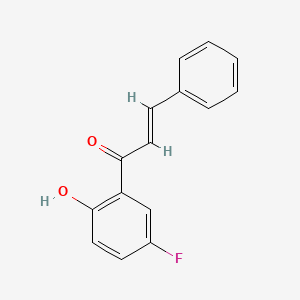

5'-Fluoro-2'-hydroxychalcone

Übersicht

Beschreibung

5’-Fluoro-2’-hydroxychalcone is a derivative of chalcone, a naturally occurring aromatic ketone and an important intermediate in the biosynthesis of flavonoids Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 5’-Fluoro-2’-hydroxychalcone is the Claisen-Schmidt condensation. This reaction involves the condensation of 5’-fluoro-2’-hydroxyacetophenone with an appropriate benzaldehyde derivative in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

- Dissolve equimolar amounts of 5’-fluoro-2’-hydroxyacetophenone and benzaldehyde in ethanol.

- Add a catalytic amount of potassium hydroxide to the mixture.

- Reflux the reaction mixture for several hours.

- Cool the mixture and acidify with hydrochloric acid.

- Filter and recrystallize the product from ethanol to obtain pure 5’-Fluoro-2’-hydroxychalcone.

Industrial Production Methods

Industrial production of 5’-Fluoro-2’-hydroxychalcone follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Fluoro-2’-hydroxychalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form flavones or flavanones.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Flavones and flavanones.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Intermediate

5'-Fluoro-2'-hydroxychalcone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in different chemical reactions.

Industrial Use

In the industrial sector, this compound is employed in the production of dyes and pigments. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable component in the synthesis of colorants.

Biological Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity by inhibiting xanthine oxidase, an enzyme involved in oxidative stress. This inhibition reduces the production of reactive oxygen species (ROS), which are linked to various diseases.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It modulates key signaling pathways, such as the Akt/NF-κB pathway, which are crucial in inflammatory responses. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases.

Anticancer Activity

this compound has demonstrated promising anticancer effects in various studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of cell signaling pathways that are critical for cancer cell survival .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against various microbial strains. The results indicated that it effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans. This suggests its potential use as a natural antimicrobial agent .

Case Study 2: Photodynamic Therapy

In another investigation, researchers explored the use of this compound as a photosensitizer in photodynamic therapy (PDT). The compound was found to effectively damage fungal biofilms when exposed to light, indicating its potential application in treating dermatophytic infections .

Wirkmechanismus

The biological activity of 5’-Fluoro-2’-hydroxychalcone is primarily attributed to its ability to modulate various cellular pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’-Hydroxychalcone: Lacks the fluorine atom, resulting in different biological activity.

5’-Chloro-2’-hydroxychalcone: Similar structure but with a chlorine atom instead of fluorine.

2’-Hydroxy-4’-methoxychalcone: Contains a methoxy group, leading to different chemical properties.

Uniqueness

The presence of the fluorine atom in 5’-Fluoro-2’-hydroxychalcone enhances its chemical stability and biological activity compared to other chalcone derivatives. This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

5'-Fluoro-2'-hydroxychalcone is a compound belonging to the chalcone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Chalcones

Chalcones are known for their ability to interact with various biological targets, leading to significant pharmacological effects. Their structural features allow them to exhibit a range of activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Target Interactions

This compound interacts with several molecular targets, primarily through the inhibition or activation of enzymes and modulation of receptor activity. A notable interaction is with xanthine oxidase, where it acts as an inhibitor, thereby reducing the production of reactive oxygen species (ROS) and exhibiting antioxidant properties .

Pathways Involved

The compound has been shown to influence key signaling pathways such as the Akt/NF-κB pathway. This pathway is crucial for regulating inflammation and cell survival, making it a significant target in cancer therapy .

Antioxidant Activity

This compound demonstrates potent antioxidant activity by scavenging free radicals and inhibiting oxidative stress. It has been evaluated in various assays, showing effectiveness comparable to standard antioxidants .

Anticancer Properties

Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that it effectively reduces cell viability in breast cancer cells by triggering apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented through its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests its potential use in treating inflammatory diseases .

In Vitro Studies

A series of in vitro experiments have demonstrated that this compound can bind to specific receptors involved in anxiety and pain modulation. For example, it showed anxiolytic-like effects in behavioral tests involving animal models .

| Study | Methodology | Findings |

|---|---|---|

| Jayanthi et al. (2012) | In vitro assays on rat brain homogenates | Moderate binding affinity to GABA_A receptors |

| Ribnicky et al. (2009) | In vivo studies on diabetic mice | Significant hypoglycemic effects observed at doses of 200-300 mg/kg/day |

In Vivo Studies

In vivo studies have further corroborated the findings from in vitro experiments. For instance, administration of this compound in animal models has shown promising results in reducing tumor size and enhancing survival rates in cancer models .

Pharmacokinetics and Metabolism

This compound undergoes metabolic transformations primarily in the liver, where it is subjected to phase I and phase II reactions. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics due to its lipophilic nature, allowing effective cellular uptake .

Eigenschaften

IUPAC Name |

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCMOVNYZGSAEB-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.